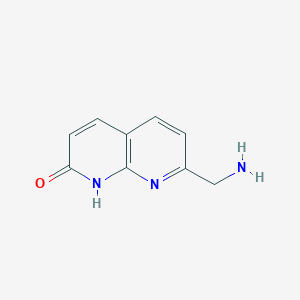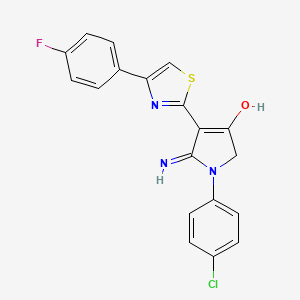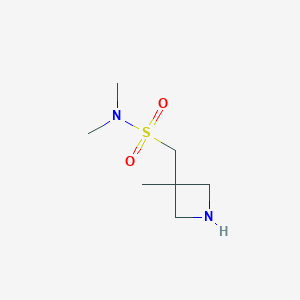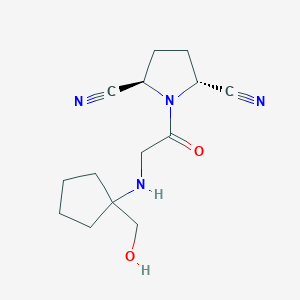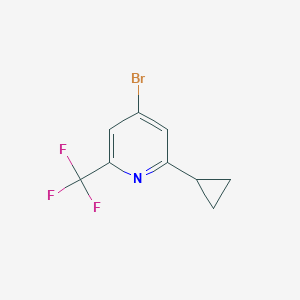
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound with the molecular formula C₁₄H₁₃F₂N₃. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) bonded to a phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves the diazotization of 3,4-difluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 3,4-difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Automated Control Systems: For precise temperature and pH control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo:
Electrophilic Attack: The diazenyl group can participate in electrophilic reactions, leading to the formation of new bonds.
Electron Donation: The dimethylamino group donates electrons, stabilizing reaction intermediates and facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(3,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,3-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Uniqueness
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s color, stability, and interaction with other molecules, making it distinct from its isomers .
Eigenschaften
CAS-Nummer |
351-65-5 |
|---|---|
Molekularformel |
C14H13F2N3 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4-[(3,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-3-10(4-7-12)17-18-11-5-8-13(15)14(16)9-11/h3-9H,1-2H3 |
InChI-Schlüssel |
KNSMUCVNITYESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

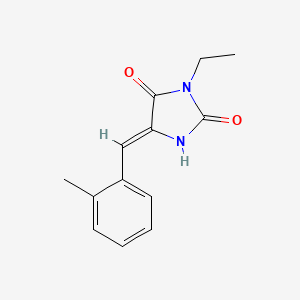
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)

![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
